molecular formula C14H8N2 B3166916 1,4-Di(pyridin-4-yl)buta-1,3-diyne CAS No. 91508-53-1

1,4-Di(pyridin-4-yl)buta-1,3-diyne

Cat. No. B3166916
Key on ui cas rn: 91508-53-1
M. Wt: 204.23 g/mol
InChI Key: BKRBETINLDNENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05037916

Procedure details

4 Ethynylpyridine and 1,4-bis-4-pyridylbutadiyne were synthesized by previously reported methods. L. D. Ciana et. al., J. Heterocyclic Chem., 21:607 (1984). 1,2-bis-4,4'-dipyridylacetylene was prepared by the method outlined by Ludi et al. M. Tanner et al., Chimia, 34:23 (1980). 2-Ethynylpyridine was obtained from Farchan Laboratories. Acetonitrile (HPLC grade) was obtained from VWR Scientific and was distilled under nitrogen before use. 1-Bromododecane and ethyl iodide were obtained from Aldrich Chemical Company.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[CH:2]>C(#N)C>[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[CH:2].[N:4]1[CH:3]=[CH:8][C:7]([C:2]#[C:1][C:3]#[C:8][C:7]2[CH:8]=[CH:3][N:4]=[CH:5][CH:6]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled under nitrogen before use

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=NC=CC=C1
Name
Type
product
Smiles
N1=CC=C(C=C1)C#CC#CC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05037916

Procedure details

4 Ethynylpyridine and 1,4-bis-4-pyridylbutadiyne were synthesized by previously reported methods. L. D. Ciana et. al., J. Heterocyclic Chem., 21:607 (1984). 1,2-bis-4,4'-dipyridylacetylene was prepared by the method outlined by Ludi et al. M. Tanner et al., Chimia, 34:23 (1980). 2-Ethynylpyridine was obtained from Farchan Laboratories. Acetonitrile (HPLC grade) was obtained from VWR Scientific and was distilled under nitrogen before use. 1-Bromododecane and ethyl iodide were obtained from Aldrich Chemical Company.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[CH:2]>C(#N)C>[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[CH:2].[N:4]1[CH:3]=[CH:8][C:7]([C:2]#[C:1][C:3]#[C:8][C:7]2[CH:8]=[CH:3][N:4]=[CH:5][CH:6]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled under nitrogen before use

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=NC=CC=C1
Name
Type
product
Smiles
N1=CC=C(C=C1)C#CC#CC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.